![molecular formula C22H23ClN2O4 B2417098 2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide CAS No. 851406-28-5](/img/structure/B2417098.png)
2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide
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Description
The compound “2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide” is a complex organic molecule. It contains several functional groups, including a chlorophenoxy group, a methoxy group, a quinolinone group, and a propanamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the 4-hydroxy-2-quinolones are valuable in drug research and development, and many publications have dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon backbone. The exact structure could be determined using techniques such as NMR spectroscopy and high-resolution mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in the molecule. For example, the chlorophenoxy group might undergo nucleophilic substitution reactions, while the quinolinone group might participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups might make it soluble in polar solvents. The exact properties could be determined using various analytical techniques .Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4/c1-22(2,29-17-8-5-16(23)6-9-17)21(27)24-11-10-15-12-14-4-7-18(28-3)13-19(14)25-20(15)26/h4-9,12-13H,10-11H2,1-3H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMIRAZYFNJLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCC1=CC2=C(C=C(C=C2)OC)NC1=O)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-methylpropanamide |
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